

Halogen Bonding in 1,2,3-Tribromobenzene Crystals: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1,2,3-Tribromobenzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the halogen bonding interactions present in the crystal structure of **1,2,3-tribromobenzene**. The information is compiled from crystallographic studies and is intended to serve as a valuable resource for researchers in the fields of crystal engineering, materials science, and drug development, where understanding and utilizing non-covalent interactions is of paramount importance.

Introduction to Halogen Bonding

A halogen bond is a highly directional, non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. This interaction arises from the anisotropic distribution of electron density on the halogen atom, resulting in a region of positive electrostatic potential, known as a σ -hole, located on the outermost portion of the halogen atom, opposite to the covalent bond. This electrophilic region can interact favorably with nucleophilic entities such as lone pairs, anions, or π -electron systems. The strength of halogen bonds generally follows the trend $I > Br > Cl > F$, correlating with the polarizability of the halogen atom.

In the context of crystal engineering and drug design, halogen bonds are increasingly recognized for their role in controlling molecular assembly, influencing crystal packing, and mediating protein-ligand interactions. Their directionality and tunable strength make them a powerful tool for the rational design of solid-state materials and novel therapeutic agents.

Crystal Structure and Halogen Bonding in 1,2,3-Tribromobenzene

The crystal structure of **1,2,3-tribromobenzene** has been elucidated by single-crystal X-ray diffraction, revealing a network of intermolecular interactions that dictate the molecular packing. The primary non-covalent interactions observed are halogen bonds, specifically bromine-bromine ($\text{Br}\cdots\text{Br}$) and bromine- π ($\text{Br}\cdots\text{C}$) interactions.

A key study by Bujak et al. (2022) determined the crystal structure of **1,2,3-tribromobenzene** at three different temperatures: 100 K, 200 K, and 270 K. The compound crystallizes in the monoclinic space group $P2_1/c$, with two independent molecules in the asymmetric unit.^[1]

Quantitative Crystallographic Data

The following tables summarize the key crystallographic and geometric parameters for the halogen bonding interactions in **1,2,3-tribromobenzene** at different temperatures, as reported by Bujak et al. (2022).^[1]

Table 1: Crystal Data for **1,2,3-Tribromobenzene**

Parameter	100 K	200 K	270 K
Crystal System	Monoclinic	Monoclinic	Monoclinic
Space Group	$P2_1/c$	$P2_1/c$	$P2_1/c$
a (Å)	12.345(1)	12.456(2)	12.554(3)
b (Å)	8.765(1)	8.887(2)	8.987(2)
c (Å)	14.567(2)	14.678(3)	14.789(4)
β (°)	101.23(1)	101.34(2)	101.45(2)
Volume (Å ³)	1543.2(3)	1594.5(5)	1642.3(7)
Z	8	8	8

Table 2: Key Intermolecular Halogen Bond Geometries in **1,2,3-Tribromobenzene**

Interaction	Temperature (K)	Distance (Å)	Angle (°)
Br...Br Interactions			
Br11...Br12	100	3.5850(6)	C11-Br11...Br12 = 163.37(15)
C12-Br12...Br11 = 135.10(12)			
200	3.6175(8)	C11-Br11...Br12 = 162.83(17)	
C12-Br12...Br11 = 135.19(14)			
270	3.6440(10)	C11-Br11...Br12 = 162.75(19)	
C12-Br12...Br11 = 135.03(16)			
Br...π (Br...C) Interactions			
Br13...C23	270	3.393(4)	-
Br23...C13	270	3.395(5)	-

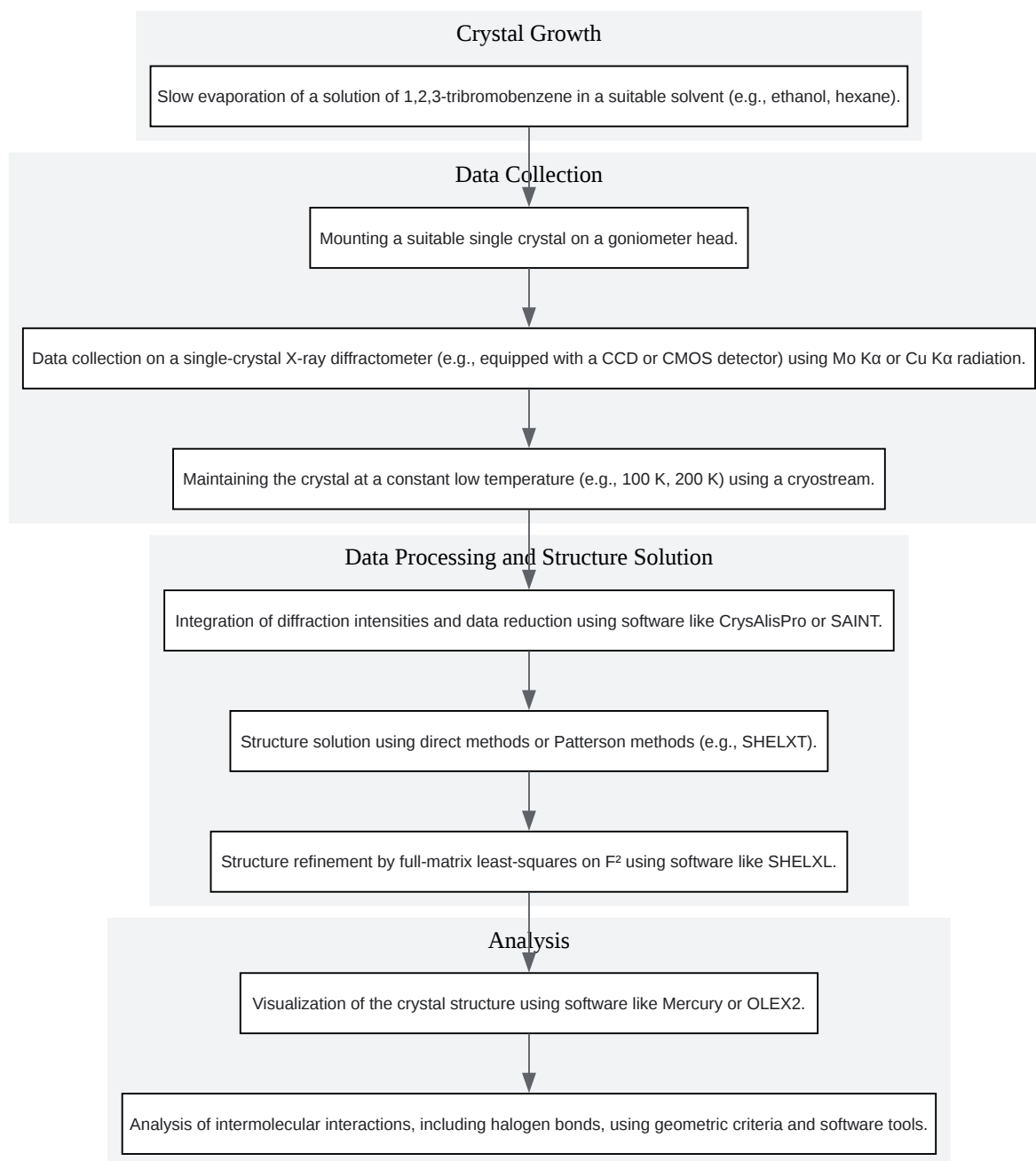
Note: The atom numbering is based on the crystallographic information file from the cited study. The angles provided for the Br...Br interactions correspond to the C-Br...Br angles, which are crucial for classifying the type of halogen bond.

The Br...Br interactions in **1,2,3-tribromobenzene** can be classified based on the C-Br...Br angles. The observed angles suggest a combination of Type I and Type II halogen bonding characteristics, contributing to the overall stability of the crystal lattice. The Br...π interactions, indicated by the short Br...C distances, further stabilize the packing of the molecules.

Experimental and Computational Protocols

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of **1,2,3-tribromobenzene** and the analysis of its halogen bonding network are achieved through single-crystal X-ray diffraction. A general experimental workflow for such a study is outlined below.

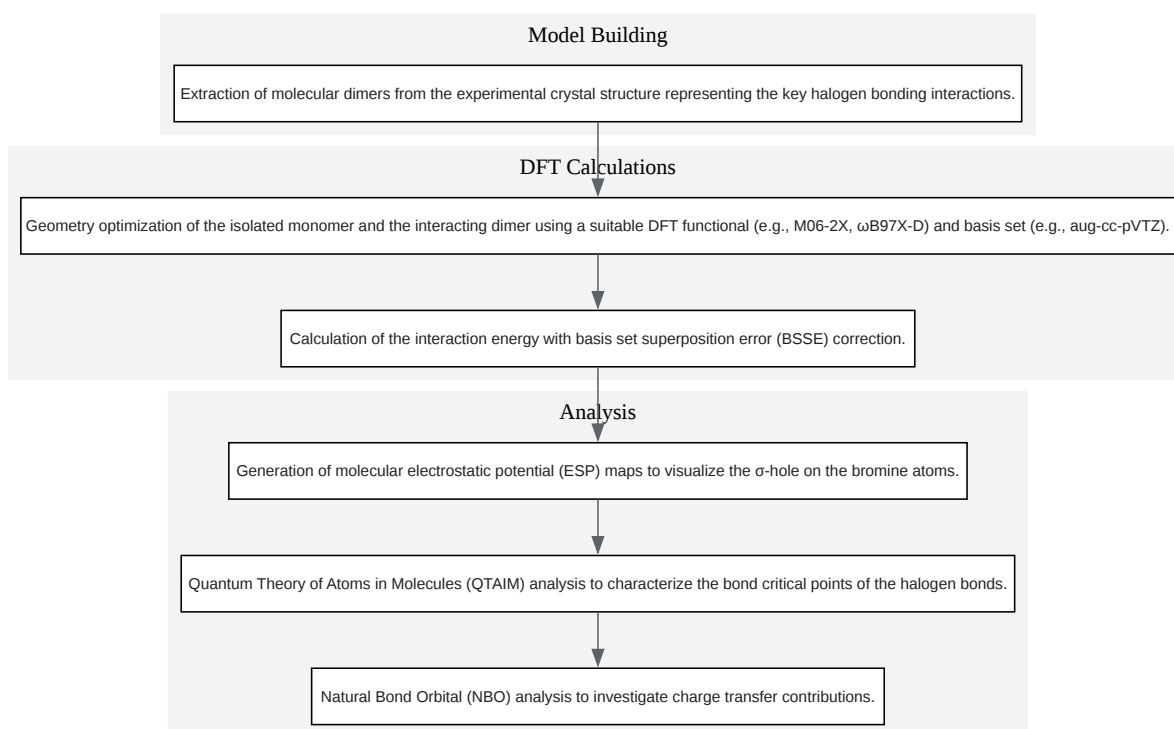


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Fig. 1: General experimental workflow for crystal structure determination.

Computational Protocol: Theoretical Analysis of Halogen Bonding

Computational chemistry methods, particularly Density Functional Theory (DFT), are invaluable for a deeper understanding of the nature and strength of halogen bonds. While specific interaction energies for **1,2,3-tribromobenzene** crystals are not readily available in the literature, a general workflow for their theoretical investigation is presented.



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Fig. 2: General workflow for the computational analysis of halogen bonds.

Visualization of Halogen Bonding in the 1,2,3-Tribromobenzene Crystal

The following diagram illustrates the key halogen bonding interactions that define the crystal packing of **1,2,3-tribromobenzene**.

Fig. 3: Schematic of halogen bonding in **1,2,3-tribromobenzene**.

Significance for Drug Development and Materials Science

The understanding of halogen bonding in simple systems like **1,2,3-tribromobenzene** provides fundamental insights that are transferable to more complex molecular systems.

- **Drug Design:** Halogen atoms are frequently incorporated into drug candidates to enhance binding affinity and selectivity for their biological targets. The directional nature of halogen bonds can be exploited to optimize ligand-protein interactions, leading to the development of more potent and specific therapeutics.
- **Materials Science:** The ability of halogen bonds to direct crystal packing is a cornerstone of crystal engineering. By understanding and controlling these interactions, it is possible to design new materials with tailored properties, such as specific melting points, solubilities, and electronic characteristics. The study of simple, highly halogenated molecules like **1,2,3-tribromobenzene** provides a model system for understanding the fundamental principles of halogen bond-driven self-assembly.

Conclusion

The crystal structure of **1,2,3-tribromobenzene** is a clear example of the significant role that halogen bonding plays in molecular recognition and crystal packing. The interplay of Br...Br and Br... π interactions creates a robust three-dimensional network. This in-depth guide, summarizing the available quantitative data and outlining the experimental and computational approaches, serves as a foundational resource for scientists and researchers. A thorough understanding of these fundamental interactions is crucial for the continued development of new pharmaceuticals and advanced materials.

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References

- 1. par.nsf.gov [par.nsf.gov]
- To cite this document: BenchChem. [Halogen Bonding in 1,2,3-Tribromobenzene Crystals: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7721644#halogen-bonding-in-1-2-3-tribromobenzene-crystals>]

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